2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction conditions can vary, but common solvents include ethanol and DMF, and bases such as sodium ethoxide, triethylamine, or sodium carbonate are often used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can react with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: Reaction with hydrazine hydrate can produce 2-hydrazinyl derivatives.
Aniline Reactions: Reaction with aniline can result in the formation of 2-anilino derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aliphatic amines, hydrazine hydrate, and aniline. The reactions are typically carried out in solvents such as ethanol, and conditions can range from room temperature to boiling ethanol .
Major Products
The major products formed from these reactions include various acetamides, 2-hydrazinyl derivatives, and 2-anilino derivatives .
Scientific Research Applications
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Uniqueness
What sets 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C14H16N4O3S/c1-2-21-10-5-3-9(4-6-10)16-13(20)8-22-14-17-11(15)7-12(19)18-14/h3-7H,2,8H2,1H3,(H,16,20)(H3,15,17,18,19) |
InChI Key |
ZNSDPZMSPGNWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
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